Atalaphylline

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atalaphylline involves the extraction from the roots of Atalantia monophylla using petroleum ether .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography to isolate the pure compound . The use of advanced extraction techniques ensures the efficient recovery of this compound from natural sources.

化学反応の分析

Types of Reactions: Atalaphylline undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in this compound can be oxidized to form quinone derivatives.

Reduction: The acridone ring can be reduced under specific conditions to yield dihydroacridone derivatives.

Substitution: The methylbutenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroacridone derivatives.

Substitution: Halogenated acridone derivatives.

科学的研究の応用

Anti-Cancer Activity

Atalaphylline and its derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LNCaP (Prostate) | 48.32 | Induces apoptosis via MAPK signaling pathways |

| N-methylthis compound | LNCaP (Prostate) | 33.07 | Enhances cytotoxicity compared to this compound |

| Buxifoliadine E | HepG2 (Liver) | 10-100 | Inhibits cell proliferation in a dose-dependent manner |

| Buxifoliadine E | HT29 (Colorectal) | 20.88 | Induces apoptosis through protein expression modulation |

A study demonstrated that buxifoliadine E, a derivative of this compound, exhibited significant cytotoxicity against multiple cancer types, including prostate, hepatoblastoma, neuroblastoma, and colorectal cancer cells. The mechanism involved the modulation of apoptotic pathways and the expression of proteins such as cleaved caspase-3 and Bax .

Neuroprotective Effects

This compound also shows promise in the treatment of neurodegenerative diseases like Alzheimer's disease. The following table outlines its effects on acetylcholinesterase inhibition and antioxidant activity:

| Compound | AChE Inhibition IC50 (µM) | Antioxidant Activity |

|---|---|---|

| This compound | 79.58 | Moderate |

| N-methylthis compound | 57.53 | Good |

Research indicates that this compound derivatives inhibit acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in the brain. Additionally, these compounds exhibit antioxidant properties that protect neuronal cells from oxidative stress induced by beta-amyloid aggregates .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Mycobacterium abscessus | Effective against resistant strains |

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Limited effectiveness |

Studies have shown that extracts containing this compound possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacteria .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of acridone alkaloids from Atalantia monophylla, researchers isolated ten acridone derivatives, including this compound. The study utilized WST-8 assays to assess cytotoxicity across various cancer cell lines, revealing that while most compounds exhibited moderate to good activity, buxifoliadine E was particularly potent against LNCaP cells .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound derivatives against Alzheimer’s disease pathology. The study conducted both in vitro and in silico analyses to assess AChE inhibition and antioxidant effects, finding that these compounds effectively reduced oxidative damage in neuronal cells .

作用機序

Atalaphylline exerts its effects through multiple mechanisms:

Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase in a mixed-type manner, binding to both the catalytic anionic and peripheral anionic sites of the enzyme.

Beta-Amyloid Aggregation Prevention: It interferes with beta-amyloid aggregation by interacting with key residues in the central hydrophobic core and C-terminal hydrophobic region.

Antioxidant Activity: this compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.

類似化合物との比較

Atalaphylline is unique among acridone alkaloids due to its specific structural features and biological activities. Similar compounds include:

N-methylthis compound: A methylated derivative with similar biological activities.

N-methylbicyclothis compound: Another derivative with a bicyclic structure.

Xanthyletin: A related compound with distinct structural and biological properties.

This compound stands out due to its multifunctional activities, particularly its potential in treating neurodegenerative diseases and its unique structural conformation .

生物活性

Atalaphylline is a naturally occurring acridone derivative extracted from the plant Atalantia monophylla. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, including research findings, case studies, and data tables summarizing relevant studies.

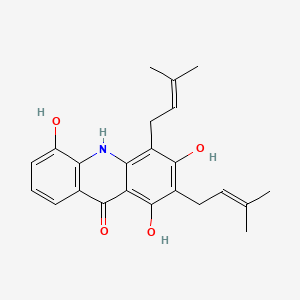

Chemical Structure and Properties

This compound belongs to a class of compounds known as acridones, which are characterized by a fused ring structure that contributes to their pharmacological properties. The molecular formula for this compound is , and it exhibits notable lipophilicity, which aids in its bioavailability.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Notably, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

A study conducted by researchers investigated the antiproliferative effects of several acridone derivatives, including this compound, on human cancer cell lines: prostate cancer (LNCaP), neuroblastoma (SH-SY5Y), hepatoblastoma (HepG2), and colorectal cancer (HT29). The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|---|

| This compound | LNCaP | 48.32 | 48.32 |

| N-methylthis compound | LNCaP | 33.07 | 33.07 |

| Buxifoliadine E | LNCaP | 1-10 | 20.88 |

| Citrusinine II | HT29 | 54.09 | 54.09 |

| Citrusinine I | HT29 | 69.32 | 69.32 |

The most potent derivative, buxifoliadine E, exhibited an IC50 value ranging from to against LNCaP cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the Erk pathway, which is crucial for cancer cell growth . Additionally, studies suggest that the compound induces apoptosis in cancer cells through oxidative stress mechanisms.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). The compound's ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) fibril aggregation is noteworthy.

In Vitro Neuroprotection Studies

Research evaluated the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cells. The results indicated that this compound significantly reduced neuronal cell damage induced by oxidative stressors.

| Treatment | AChE Inhibition (%) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| This compound | 45 | 50 |

| Control | 0 | 0 |

These findings suggest that this compound may offer therapeutic potential in treating neurodegenerative diseases by mitigating oxidative damage and improving cholinergic function .

Case Studies and Clinical Implications

While most research on this compound has been conducted in vitro, there are ongoing efforts to explore its clinical applications. Case studies focusing on patient responses to treatments involving acridone derivatives are being conducted to better understand their efficacy in real-world scenarios .

特性

IUPAC Name |

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYKTASIIUSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331993 | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28233-35-4 | |

| Record name | 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28233-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。